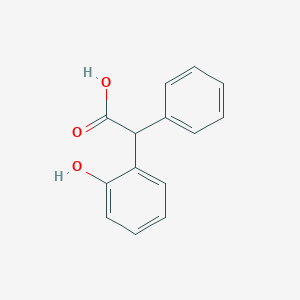
(2-Hydroxyphenyl)(phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyphenyl)(phenyl)acetic acid, also known as 2-Hydroxyphenylacetic acid, is an organic compound with the molecular formula C8H8O3. It is a hydroxy monocarboxylic acid that is structurally characterized by a phenyl group substituted with a hydroxy group at the ortho position and an acetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2-Hydroxyphenyl)(phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the treatment of (2-chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in an organic solvent in the presence of a copper catalyst. The reaction is typically carried out at temperatures above 130°C . Another method involves the crystallization of the acid from ether or chloroform .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of autoclaves or similar pressure vessels is common to ensure the reaction conditions are maintained consistently .
化学反応の分析
Types of Reactions
(2-Hydroxyphenyl)(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
(2-Hydroxyphenyl)(phenyl)acetic acid has a wide range of scientific research applications:
Biology: It serves as a potential biomarker for certain metabolic disorders, such as phenylketonuria.
Medicine: It is involved in the synthesis of drugs like atenolol and 3,4-dihydroxyphenylacetic acid.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (2-Hydroxyphenyl)(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an intermediate in metabolic pathways, particularly those involving the metabolism of aromatic amino acids like phenylalanine . The compound’s hydroxy and carboxylic acid groups allow it to participate in various biochemical reactions, influencing cellular processes .
類似化合物との比較
Similar Compounds
4-Hydroxyphenylacetic acid: Similar structure but with the hydroxy group at the para position.
Phenylacetic acid: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but with a carboxylic acid group directly attached to the benzene ring.
Uniqueness
(2-Hydroxyphenyl)(phenyl)acetic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the phenyl ring, which allows it to participate in a wider range of chemical reactions compared to its analogs .
特性
CAS番号 |
25173-82-4 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC名 |
2-(2-hydroxyphenyl)-2-phenylacetic acid |
InChI |
InChI=1S/C14H12O3/c15-12-9-5-4-8-11(12)13(14(16)17)10-6-2-1-3-7-10/h1-9,13,15H,(H,16,17) |
InChIキー |
SXQMCNKPZIBQGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















